Cas no 1365988-03-9 (3-Tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine)
![3-Tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine structure](https://ja.kuujia.com/scimg/cas/1365988-03-9x500.png)
3-Tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine 化学的及び物理的性質
名前と識別子
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- 3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine
- 3-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
- 3-TERT-BUTYL-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE
- 3-Tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine
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- インチ: 1S/C9H16N4/c1-9(2,3)7-11-12-8-10-5-4-6-13(7)8/h4-6H2,1-3H3,(H,10,12)
- InChIKey: DHBKJLGIYZUKGP-UHFFFAOYSA-N
- SMILES: N12C(=NN=C1C(C)(C)C)NCCC2
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 187
- XLogP3: 1.5
- トポロジー分子極性表面積: 42.7
3-Tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 075897-1g |
3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine |
1365988-03-9 | 1g |
£496.00 | 2022-03-01 |
3-Tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
3-Tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidineに関する追加情報
3-Tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine (CAS No. 1365988-03-9)
3-Tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine is a highly specialized heterocyclic compound with the CAS registry number 1365988-03-9. This compound belongs to the class of [1,2,4]triazolo[4,3-a]pyrimidines, which are known for their unique structural features and potential applications in various fields of chemistry and materials science. The presence of the tert-butyl group at the 3-position introduces steric bulk and electronic effects that can significantly influence the compound's properties and reactivity.
The synthesis of [1,2,4]triazolo[4,3-a]pyrimidines has been extensively studied due to their versatility in forming stable heterocyclic frameworks. Recent advancements in synthetic methodologies have enabled the precise control of substituents like the tert-butyl group. For instance, researchers have employed microwave-assisted synthesis and click chemistry to optimize the formation of these compounds. These techniques not only enhance reaction efficiency but also allow for better control over stereochemistry and regioselectivity.
Structurally speaking,[1] the compound exhibits a fused bicyclic system consisting of a triazole ring fused to a pyrimidine ring. This arrangement creates a rigid framework that can be further functionalized for specific applications. The tert-butyl substituent at position 3 plays a crucial role in modulating the electronic properties of the molecule. For example,[2] studies have shown that this substitution pattern enhances electron-donating effects through hyperconjugation and steric hindrance effects that stabilize reactive intermediates during catalytic processes.
One of the most promising applications of [1] is in catalysis. The rigid structure and electron-donating substituents make this compound an excellent candidate for transition metal catalysts in organic synthesis. Recent research has demonstrated its effectiveness as a ligand in palladium-catalyzed cross-coupling reactions,[3] where it significantly improves reaction rates and selectivity compared to traditional ligands.
In addition to catalysis,[1] has shown potential in pharmaceutical research as a scaffold for drug design. The ability to fine-tune its electronic properties through substitution patterns makes it suitable for targeting specific biological pathways. For example,[4] studies have explored its role as an inhibitor of certain kinase enzymes involved in cancer progression.
From a materials science perspective,[1] exhibits interesting optical and electronic properties that could be harnessed in optoelectronic devices. Its extended conjugation system allows for efficient charge transport,[5] making it a candidate for use in organic light-emitting diodes (OLEDs) or photovoltaic materials.
Recent advancements in computational chemistry have provided deeper insights into the molecular dynamics of [1]. Using density functional theory (DFT), researchers have mapped out its electronic structure and analyzed its reactivity under various conditions. These studies highlight its potential as a versatile building block for more complex molecular architectures.
In conclusion, [1] represents a cutting-edge development in heterocyclic chemistry with diverse applications across multiple disciplines. Its unique structural features and tunable properties make it an invaluable tool for researchers seeking innovative solutions in catalysis, pharmaceuticals, and materials science.
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